molecular formula C21H13Cl2NS B2569991 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-96-6

2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline

Cat. No. B2569991
CAS RN: 339013-96-6
M. Wt: 382.3
InChI Key: TZWNRWIAXUNWTR-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, also known as DCPQ, is an organic compound belonging to the class of quinolines. DCPQ is a yellow-orange crystalline solid with a melting point of 151-153 °C. It is soluble in a variety of organic solvents, such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. DCPQ has been studied extensively in recent years, with a variety of applications in scientific research, including the synthesis of new compounds, the study of biological mechanisms, and the development of new drugs.

Scientific Research Applications

Antituberculosis Activity

One study synthesized a series of 3-heteroarylthioquinoline derivatives, showcasing the method's potential to create compounds with significant in vitro activity against Mycobacterium tuberculosis. Although not directly related to the specific compound , this research demonstrates the broader utility of sulfanyl-substituted quinolines in developing antituberculosis agents (Selvam Chitra et al., 2011).

Antimicrobial Activities

Another research direction involves the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, evaluating their antimicrobial activities. This again underscores the potential of chloro- and sulfanyl-substituted quinolines in generating new antimicrobial agents, suggesting similar possibilities for the compound of interest (N. Patel & A. R. Shaikh, 2011).

Chemiluminescence Studies

Research has also been conducted on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. This study highlights the role of sulfanyl substitution in modulating the chemiluminescent properties of organic compounds, potentially applicable to the design of novel chemiluminescent materials (N. Watanabe et al., 2010).

Sulfenylation Chemistry

The novel sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones using aryl- or alkylsulfonyl chloride as the sulfur source showcases an innovative approach to creating C–S bonds. This methodology could be relevant for introducing sulfanyl groups into the phenylquinoline structure, potentially enhancing its biological activity or altering its physical properties for material science applications (T. Guo & Xu-Ning Wei, 2017).

Antioxidant, Antifungal, and Antibacterial Activities

A study on arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines evaluated their antioxidant, antifungal, and antibacterial activities. Such research highlights the diverse biological activities of modified quinolines, suggesting potential research directions for exploring the biological activities of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline derivatives (L. Jyothish Kumar & V. Vijayakumar, 2017).

properties

IUPAC Name

2-(2,5-dichlorophenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NS/c22-16-10-11-18(23)20(13-16)25-21-17(14-6-2-1-3-7-14)12-15-8-4-5-9-19(15)24-21/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWNRWIAXUNWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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